molecular formula C16H13N3O2S B11377161 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11377161
M. Wt: 311.4 g/mol
InChI Key: ZWKPIMUPWPXMGG-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of phenylthiosemicarbazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA replication in cancer cells, leading to cell death. The presence of the thiadiazole ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-18-15(19-22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,19,20)

InChI Key

ZWKPIMUPWPXMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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